6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H15FN2O4S and its molecular weight is 326.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation and Environmental Impacts :
- Yang et al. (2014) explored the degradation of related fluorotelomer sulfonate compounds under advanced oxidation processes. They found that UV with hydrogen peroxide is the most effective approach for degradation, leading to the desulfonation and defluorination of the compound (Yang et al., 2014).
Redox Treatability and Environmental Alternatives :
- Bao et al. (2020) investigated the degradability of 6:2 fluorotelomer sulfonic acid, a compound related to 6-fluoro-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one, under ultraviolet/persulfate and ultraviolet/sulfite systems. They suggested that an oxidation pretreatment followed by reduction might be more effective for degradation (Bao et al., 2020).
Synthesis and Antimicrobial Applications :
- Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds with a fluoro group on the chromone ring. These compounds exhibited potent antibacterial activity and showed good oral drug-like properties, indicating potential in pharmaceutical applications (Tiwari et al., 2018).
Molecular Modeling and Inhibitory Properties :
- Abid et al. (2017) synthesized a series of sulfonyl hydrazones derived from 3-formylchromone, which showed effective inhibition of monoamine oxidases. This includes a compound with a fluoro group on the chromone ring, highlighting the potential for these compounds in neuropsychiatric drug development (Abid et al., 2017).
Cytotoxicity and Binding Studies :
- Sheng et al. (2017) investigated the cytotoxicity of fluorinated alternatives to perfluoroalkyl substances, including fluorotelomer sulfonic acids. Their research provides insight into the toxicity of these compounds and their interactions with biological systems (Sheng et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial growth, suggesting that the compound may affect pathways related to bacterial cell division or metabolism .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, suggesting that the compound may also have favorable adme properties .
Result of Action
Similar compounds have been found to inhibit bacterial growth, suggesting that the compound may have a similar effect .
Action Environment
Similar compounds have been found to be stable and effective in various environments, suggesting that the compound may also have favorable environmental stability .
Properties
IUPAC Name |
6-fluoro-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-16-4-6-17(7-5-16)22(19,20)13-9-10-8-11(15)2-3-12(10)21-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKYEGRBIXNAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.